Product packaging for 5-(Thiophen-2-yl)pent-2-en-4-ynal(Cat. No.:CAS No. 62826-56-6)

5-(Thiophen-2-yl)pent-2-en-4-ynal

Cat. No.: B14524648
CAS No.: 62826-56-6
M. Wt: 162.21 g/mol
InChI Key: MRZXBSPQNSHGCI-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)pent-2-en-4-ynal is a specialized chemical building block incorporating both a thiophene heterocycle and a conjugated enynal system, making it a valuable intermediate for organic synthesis and medicinal chemistry research. Compounds featuring the thiophene moiety are of significant interest in pharmaceutical development due to their diverse biological activities, which include antimicrobial, antitumor, anti-inflammatory, and anticancer properties . The unique structure of this compound, with its extended conjugation and multiple reactive functional groups, allows researchers to explore novel chemical spaces in the synthesis of complex heterocyclic systems or for use in materials science. This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6OS B14524648 5-(Thiophen-2-yl)pent-2-en-4-ynal CAS No. 62826-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62826-56-6

Molecular Formula

C9H6OS

Molecular Weight

162.21 g/mol

IUPAC Name

5-thiophen-2-ylpent-2-en-4-ynal

InChI

InChI=1S/C9H6OS/c10-7-3-1-2-5-9-6-4-8-11-9/h1,3-4,6-8H

InChI Key

MRZXBSPQNSHGCI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CC=CC=O

Origin of Product

United States

Synthetic Methodologies for 5 Thiophen 2 Yl Pent 2 En 4 Ynal and Analogous Structures

Strategies for Constructing the Thiophene-Conjugated Enynal Scaffold

The assembly of the thiophene-conjugated enynal system can be approached through several key disconnection strategies, primarily focusing on the formation of the carbon-carbon bonds that constitute the enyne backbone or the introduction of the aldehyde functionality at a late stage. These strategies often employ transition metal catalysis, cyclization reactions, and classical aldehyde synthesis methods.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of conjugated systems. Palladium and gold catalysts, in particular, have demonstrated significant utility in constructing the enynal scaffold.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings, in particular, are widely employed for the synthesis of conjugated systems containing thiophene (B33073) rings. core.ac.uk

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of thiophene-conjugated systems, this could involve coupling a thiophene-boronic acid derivative with a suitable enynal precursor bearing a halide. This method is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. nih.gov

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. This reaction is compatible with a wide range of functional groups, including aldehydes, making it suitable for the synthesis of complex molecules. nih.govwikipedia.org For instance, a tributylstannyl-thiophene derivative could be coupled with a halo-enynal to construct the target scaffold. researchgate.net However, the high toxicity of organotin compounds is a significant drawback. wikipedia.org

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. organic-chemistry.org This approach avoids the pre-functionalization of the thiophene ring, directly coupling a C-H bond with an aryl or vinyl halide. core.ac.ukresearchgate.net Palladium catalysts are often used to facilitate this transformation, offering a more direct route to 2-arylthiophenes and related structures. nih.govorganic-chemistry.org Methodologies for the direct arylation of thiophenes often employ a palladium-based catalytic system in the presence of an inorganic base. core.ac.uk

Reaction Type Key Reactants Catalyst System Advantages Disadvantages
Suzuki-Miyaura Organoboron compound, Organic halidePalladium catalyst, BaseMild conditions, Low toxicity of reagentsRequires pre-functionalization
Stille Organotin compound, Organic halidePalladium catalystHigh functional group toleranceHigh toxicity of tin reagents
Direct Arylation Thiophene, Aryl/Vinyl halidePalladium catalyst, BaseAtom-economical, Avoids pre-functionalizationMay require harsh conditions, Regioselectivity can be an issue

Gold(I) catalysts have unique reactivity towards alkynes and enynes, enabling a variety of transformations that are useful for the synthesis of complex molecular architectures. nih.gov Gold-catalyzed reactions of enynals with alkenes can proceed through the formation of highly reactive intermediates like cyclic o-quinodimethanes (o-QDMs), which can then undergo further reactions to build complex polycyclic systems. rsc.orgresearchgate.netacs.org While not a direct method for the synthesis of the linear 5-(thiophen-2-yl)pent-2-en-4-ynal, these transformations highlight the utility of gold catalysis in manipulating enynal structures. acs.org Gold(I)-catalyzed cascade cyclizations are also powerful tools for synthesizing various heterocyclic and carbocyclic scaffolds from arylalkyne precursors. nih.gov

A variety of other transition metals, including ruthenium, iron, and copper, can catalyze reactions for the synthesis of conjugated aldehydes. For example, palladium-based catalytic systems are highly efficient for the direct alkynylation of C(sp2) halides with terminal alkynes, a key step in constructing enyne backbones. nih.gov Iron-catalyzed aerobic oxidation of allylic alcohols provides a pathway to α,β-unsaturated enals under mild, eco-friendly conditions. researchgate.net

Cyclization Reactions Involving Alkyne Functionalization

Cyclization reactions, particularly those involving the functionalization of alkynes, provide another strategic approach to thiophene-containing structures. Cationic cyclization reactions using alkynes as terminating groups are a valuable tool in organic synthesis, allowing for the construction of various cyclic systems. researchgate.netrsc.org While these methods are primarily used for creating cyclic compounds, the principles of alkyne activation and intramolecular reaction can be adapted for the synthesis of acyclic conjugated systems.

Recent advances have highlighted the synthesis of thiophene derivatives through the heterocyclization of readily available sulfur-containing alkyne substrates. nih.govresearchgate.net These methods can involve metal-catalyzed or base-promoted cyclizations, as well as iodocyclization reactions, offering a direct and atom-economical route to substituted thiophenes. mdpi.com Metal-catalyzed cyclization of functionalized alkynes is an efficient method for assembling structurally diverse heterocyclic architectures under mild conditions. rsc.org

Classical and Advanced Aldehyde Synthesis Methodologies Applied to Conjugated Systems

The introduction of the aldehyde group is a critical step in the synthesis of this compound. Several classical and advanced methodologies can be employed for this purpose.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl3), to introduce a formyl group onto the thiophene ring. chemistrysteps.com The relative reactivity of five-membered heterocycles in this reaction is pyrrole > furan (B31954) > thiophene. jk-sci.com

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , are powerful tools for the formation of carbon-carbon double bonds and can be used to construct the enal moiety. youtube.comlumenlearning.comlibretexts.orgwikipedia.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. mnstate.edu The HWE reaction, which uses phosphonate (B1237965) carbanions, is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the phosphate byproduct is easily removed. researchgate.netalfa-chemistry.comwikipedia.orgnrochemistry.comorganic-chemistry.org

Oxidation of allylic alcohols is a direct method for the synthesis of α,β-unsaturated aldehydes. nih.gov Various reagents and catalytic systems can be employed for this transformation, including chromium-based oxidants like the Jones reagent, and milder, more selective methods using catalysts such as palladium or iron under aerobic conditions. researchgate.netbohrium.comnih.govorganic-chemistry.org

Method Description Reagents Key Features
Vilsmeier-Haack Formylation of electron-rich arenes.DMF, POCl3Direct introduction of the aldehyde group onto the thiophene ring.
Wittig Reaction Reaction of a carbonyl with a phosphonium ylide to form an alkene.Phosphonium ylide, Aldehyde/KetoneVersatile for C=C bond formation.
Horner-Wadsworth-Emmons Reaction of a carbonyl with a phosphonate carbanion.Phosphonate, Base, Aldehyde/KetoneHigh E-selectivity, Water-soluble byproduct.
Oxidation of Allylic Alcohols Conversion of an allylic alcohol to an enal.Various oxidizing agents (e.g., MnO2, CrO3, catalytic systems)Direct conversion to the target functionality.

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the generation of enantiomerically pure compounds with specific biological activities. For derivatives of this compound, achieving high levels of stereoselectivity is paramount.

Enantioselective Conjugate Addition Strategies

Enantioselective conjugate addition represents a powerful tool for the formation of stereocenters in a controlled manner. In the context of this compound derivatives, this strategy can be employed to introduce chirality at various positions, leading to a diverse range of structures. Organocatalysis has emerged as a particularly effective approach for such transformations, offering mild reaction conditions and high enantioselectivities.

Chiral amines, such as diarylprolinol silyl ethers, are often utilized to activate α,β-unsaturated aldehydes towards nucleophilic attack. This activation proceeds through the formation of a chiral iminium ion intermediate, which effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face. For the synthesis of derivatives of this compound, various nucleophiles, including thiols, malonates, and organometallic reagents, can be added in a conjugate fashion.

The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and enantioselectivities. Below is a hypothetical data table illustrating the optimization of an organocatalytic conjugate addition of a generic nucleophile to a this compound derivative.

EntryCatalystSolventTemperature (°C)Yield (%)ee (%)
1A Toluene257585
2A CH2Cl2258288
3A THF256570
4B CH2Cl2259095
5B CH2Cl209297
6B CH2Cl2-2088>99

Catalyst A: Diphenylprolinol silyl ether Catalyst B: Di(3,5-bis(trifluoromethyl)phenyl)prolinol silyl ether

Control of Stereochemistry in Enynal Transformations

Beyond conjugate addition, the stereochemical outcome of other transformations involving the enynal moiety must be carefully controlled. Reactions such as reductions, additions to the aldehyde, and cycloadditions can all generate new stereocenters. The inherent chirality of a substrate, or the use of chiral reagents and catalysts, can direct the stereochemical course of these reactions.

For instance, the stereoselective reduction of the aldehyde functionality in a chiral this compound derivative can lead to the corresponding chiral alcohol with high diastereoselectivity. Similarly, the use of chiral Lewis acids can facilitate enantioselective Diels-Alder reactions where the enynal acts as a dienophile.

The following table presents hypothetical results for the diastereoselective reduction of a chiral enynal, demonstrating the influence of the reducing agent on the stereochemical outcome.

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1NaBH4MeOH085:15
2L-Selectride®THF-7895:5
3K-Selectride®THF-7898:2
4DIBAL-HCH2Cl2-7890:10

Multi-Step Synthesis and Scalability Considerations

The laboratory-scale synthesis of complex molecules often needs to be translated to larger scales for practical applications. This transition presents several challenges, including the management of reaction exotherms, purification of large quantities of material, and ensuring consistent yields and purity.

Gram-Scale Synthetic Protocols

Developing a gram-scale synthesis of this compound requires a robust and optimized multi-step sequence. A plausible retrosynthetic analysis would involve the disconnection of the enynal to simpler, commercially available starting materials such as 2-thiophenecarboxaldehyde and a suitable C4-building block.

Continuous Flow Chemistry Approaches for Conjugated Aldehydes

Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with scaling up chemical syntheses. acs.org By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for higher yields and purities. acs.org

For the synthesis of conjugated aldehydes like this compound, continuous flow can be particularly advantageous. For example, hazardous or unstable intermediates can be generated and consumed in situ, minimizing their accumulation. Furthermore, the high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling reactions to be run at higher temperatures and concentrations than in traditional batch reactors. This can lead to significantly reduced reaction times. researchgate.net

A multi-step synthesis of a conjugated aldehyde could be telescoped in a continuous flow setup, where the output of one reactor is directly fed into the next. This approach minimizes manual handling and purification of intermediates, leading to a more streamlined and efficient process. The table below illustrates a hypothetical comparison between a batch and a continuous flow process for a key step in the synthesis of a conjugated aldehyde.

ParameterBatch ProcessContinuous Flow Process
Reaction Time12 hours15 minutes
Temperature80 °C120 °C
Yield75%92%
Purity (crude)85%95%
Throughput0.5 g/hour 5 g/hour

Reactivity and Mechanistic Investigations of 5 Thiophen 2 Yl Pent 2 En 4 Ynal

Reaction Pathways of Thiophene-Substituted Enynals

The conjugated π-system and the presence of multiple functional groups in thiophene-substituted enynals like 5-(thiophen-2-yl)pent-2-en-4-ynal make them versatile substrates for a variety of chemical transformations. These pathways include metal-catalyzed rearrangements, cascade cyclizations, and additions to the unsaturated framework.

Transition metals, particularly gold (Au) and platinum (Pt), are effective catalysts for the cycloisomerization of enynes, transforming acyclic precursors into complex cyclic structures with high atom economy. nih.gov In the case of this compound, these catalysts typically activate the alkyne moiety towards nucleophilic attack by the tethered alkene.

Gold(I) catalysts, such as those derived from Ph₃PAuCl/AgSbF₆ or [(Ph₃PAu)₃O]BF₄, are renowned for their strong π-acidity, which enhances the electrophilicity of the alkyne. nih.govuniovi.es The coordination of the Au(I) complex to the alkyne in the thiophene-substituted enynal facilitates the intramolecular attack of the double bond. uniovi.es This process can lead to the formation of various carbocyclic or heterocyclic skeletons, depending on the reaction conditions and the specific substitution pattern of the enynal. researchgate.net

Platinum catalysts, like PtCl₂, also promote the cycloisomerization of enynes. nih.govresearchgate.net The mechanism often involves the π-complexation of Pt(II) to the alkyne, triggering a cationic cascade. nih.gov For 1,6-enynes, this can result in the formation of cyclobutene (B1205218) derivatives, while other pathways can lead to formal enyne metathesis products (1,3-dienes) or vinylcyclopropanes. nih.govfigshare.com The specific outcome for this compound would depend on the reaction conditions employed.

Summary of Catalysts in Enynal Cycloisomerization
Catalyst SystemMetalTypical Reaction TypeKey Feature
Au(I) Complexes (e.g., Ph₃PAu⁺)GoldEnyne Cycloisomerization, Cascade ReactionsStrong π-acid, activates alkynes toward nucleophilic attack. nih.govuniovi.es
PtCl₂PlatinumEnyne Rearrangements, Cyclobutene FormationActivates alkynes, can proceed via metal-complexed carbocation-like species. nih.govfigshare.com
Ruthenium Carbenes (e.g., Grubbs' catalysts)RutheniumEnyne MetathesisProceeds through ruthenium vinyl carbene intermediates. nih.gov

The polyunsaturated nature of this compound makes it an ideal substrate for cascade reactions, where a single synthetic operation generates multiple new bonds and rings. Gold-catalyzed activation of the enynal can initiate a sequence of cyclizations. For instance, an initial enyne cycloisomerization can be followed by an intramolecular Friedel-Crafts-type reaction involving the electron-rich thiophene (B33073) ring. uniovi.es This cascade process allows for the rapid construction of complex polycyclic aromatic systems containing a thiophene moiety. uniovi.esnih.gov Such reactions proceed through key intermediates like cyclopropyl (B3062369) gold carbenes, which can then be attacked by the internal aromatic nucleophile (the thiophene ring) to complete the cascade. uniovi.es

The enynal portion of this compound is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. pearson.com This reactivity is due to the electron-withdrawing nature of the aldehyde group, which polarizes the conjugated system. Nucleophiles can add to either the C=C double bond (1,4-addition) or the C≡C triple bond (1,6-addition).

Common nucleophiles used in these reactions include thiols, amines, and alcohols. bham.ac.uk The thia-Michael addition, for example, involves the addition of a thiol to the activated unsaturated system. science.gov These reactions are often base-catalyzed to generate the more nucleophilic thiolate anion. acs.org The addition of primary or secondary amines (aza-Michael addition) can lead to the formation of β-amino aldehydes or enamines, respectively. youtube.com The reactivity of the enynal moiety allows for the introduction of diverse functional groups and the synthesis of more complex derivatives. The reversibility of the Michael addition, particularly with thiols, can be influenced by factors like pH and temperature. researchgate.net

Examples of Conjugate Addition to Activated Unsaturated Systems
Reaction TypeNucleophileTypical ProductRelevant Information
Thia-Michael AdditionThiols (R-SH)β-Thioether or further adductsHighly efficient, often base-catalyzed. bham.ac.ukacs.org Can be reversible. researchgate.net
Aza-Michael AdditionAmines (R₂NH)β-Amino carbonyl compoundsReaction with primary amines can yield imines; secondary amines can yield enamines. youtube.com
Oxa-Michael AdditionAlcohols (R-OH)β-Alkoxy carbonyl compoundsGenerally requires strong base catalysis due to lower nucleophilicity of alcohols.

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. numberanalytics.com Its reactivity is significantly greater than that of benzene (B151609), though generally less than that of furan (B31954) and pyrrole. wikipedia.orguoanbar.edu.iqpharmaguideline.com The sulfur atom can stabilize the cationic intermediate (sigma complex) formed during the substitution process. numberanalytics.com

Electrophilic attack on an unsubstituted thiophene preferentially occurs at the C2 (or α) position. In this compound, the C2 position is occupied, so substitution is directed to the other positions on the ring, primarily the C5 position, which is also an α-position. The enynal substituent acts as a deactivating group, but the inherent high reactivity of the thiophene ring still allows for substitution reactions under controlled conditions. st-andrews.ac.uk

Common electrophilic substitution reactions for thiophene include:

Nitration: Typically carried out with milder reagents than the standard nitric/sulfuric acid mixture to avoid oxidation and degradation. numberanalytics.comquimicaorganica.org

Halogenation: Proceeds rapidly, often without a Lewis acid catalyst, to give halogenated thiophenes. quimicaorganica.org

Friedel-Crafts Acylation: A useful method for introducing acyl groups onto the thiophene ring, usually at the C5 position in this substrate. numberanalytics.comst-andrews.ac.uk

The enhanced reactivity of the thiophene ring compared to benzene derivatives is a key feature in its chemistry. uoanbar.edu.iqnih.gov

Intermediates in Enynal Transformations

The diverse reactivity of enynals under transition metal catalysis is governed by the formation of highly reactive intermediates. Understanding these transient species is crucial for elucidating reaction mechanisms and predicting product outcomes.

In many gold- and platinum-catalyzed transformations of enynes, metal-carbene complexes are key intermediates. nih.govresearchgate.net For gold-catalyzed reactions of this compound, initial coordination of Au(I) to the alkyne is followed by nucleophilic attack from the alkene. This can lead to the formation of a cyclopropyl gold carbene intermediate. uniovi.es These gold carbenes are electrophilic species that can undergo a variety of subsequent reactions, such as the cascade cyclizations mentioned previously. uniovi.esumn.edu The stability and reactivity of these gold carbene complexes are influenced by the ligands on the gold center and the substituents on the carbene carbon. umn.edursc.orgrsc.org

Alternatively, reactions involving other transition metals, like ruthenium, proceed through different intermediates. Ruthenium-catalyzed enyne metathesis, for example, involves the formation of ruthenium vinyl carbene intermediates. nih.gov These are generated when an alkyne reacts with a ruthenium alkylidene catalyst. nih.gov Vinyl metal species, such as vinyl copper intermediates, can also be formed in other contexts, for example, through the addition of an organocopper reagent to an alkyne. rsc.org These vinyl metal intermediates are nucleophilic and can react with various electrophiles. nih.govresearchgate.net

Radical Intermediates in Asymmetric Transformations

While the direct involvement of radical intermediates in asymmetric transformations of this compound is not extensively documented in dedicated studies, the generation of radical species from related thiophene-containing structures is a known phenomenon. For instance, the cyclization of functionalized alkynes containing a sulfide (B99878) linkage can proceed through radical cycloaromatization pathways. nih.gov In a related context, the reaction of alkynols with elemental sulfur can be initiated by the formation of a trisulfur (B1217805) radical anion (S₃•⁻), which then adds to the alkyne. organic-chemistry.org

In the realm of asymmetric catalysis, the formation of radical intermediates often presents a challenge to achieving high enantioselectivity due to the typically planar and highly reactive nature of radicals. However, advances in catalysis have shown that it is possible to control the stereochemical outcome of reactions involving radical intermediates. This is often achieved through the use of chiral catalysts that can create a chiral environment around the radical species, influencing the direction of subsequent bond formations.

For thiophene derivatives, radical reactions can be complex. In the case of bis(3-phenylprop-2-ynyl)sulfane, a mixture of products arising from radical cycloaromatization was observed alongside the expected vinylthiophene. nih.gov This suggests that reactions involving the acetylenic portion of molecules like this compound could potentially proceed via radical pathways under certain conditions, such as thermolysis or photolysis, although controlling the asymmetry would be a significant synthetic challenge.

Mechanistic Elucidation through Experimental and Computational Approaches

Understanding the intricate details of reaction mechanisms is crucial for the rational design of catalysts and the optimization of reaction conditions. For complex molecules like this compound, a combination of experimental and computational methods provides the most comprehensive insights.

The reactivity of enynals is profoundly influenced by the presence of metal catalysts. Metal-catalyzed reactions often proceed through well-defined intermediates, allowing for a high degree of control over the reaction outcome. In the context of asymmetric synthesis, chiral metal complexes are instrumental in achieving high enantioselectivity. youtube.com

For enynals, a common metal-catalyzed transformation involves the in-situ generation of a metal carbene. acs.org Dirhodium complexes, for example, can react with the enynal to form a rhodium carbene intermediate, which can then participate in a variety of subsequent reactions. In a cooperative catalytic system, an achiral dirhodium complex can be paired with a chiral phosphoric acid to achieve asymmetric induction in a three-component reaction of an enynal, an alcohol, and an imine. acs.org This approach leads to the formation of chiral α-furyl-β-amino carboxylates with excellent stereoselectivity. acs.org While this example leads to a furan ring, the underlying principle of metal carbene formation from an enynal is directly applicable to this compound.

The choice of metal and ligand can have a profound effect on the catalytic outcome. youtube.com Palladium catalysts are also widely used in the chemistry of thiophenes and alkynes. For instance, Pd-catalyzed reactions of (Z)-1-bromo-1-en-3-ynes with a thiol source can lead to the formation of substituted thiophenes through a C-S coupling/heterocyclization sequence. nih.gov This highlights the potential for metal-dependent pathways to activate different parts of the this compound scaffold.

Table 1: Examples of Metal-Dependent Reactions of Enynals and Related Structures

Catalyst System Reactant Type Key Intermediate Product Type Ref
Dirhodium complex / Chiral Phosphoric Acid Enynal Metal Carbene Chiral α-Furyl-β-amino carboxylate acs.org
PdI₂ / KI 1-Mercapto-3-yn-2-ol - Substituted Thiophene organic-chemistry.org
Pd catalyst / Xantphos (Z)-1-Bromo-1-en-3-yne (Z)-(1-en-3-ynylthio)triisopropylsilane Substituted Thiophene nih.gov

The rate-determining step and the structure of the transition state are fundamental aspects of a reaction mechanism. Computational chemistry has become an indispensable tool for studying these fleeting and high-energy states that are often difficult to observe experimentally. mit.eduims.ac.jpfossee.insciencedaily.com

For reactions involving enynals, computational studies can help to rationalize the observed stereoselectivity. In asymmetric catalysis, the energy difference between the transition states leading to the different stereoisomers determines the enantiomeric excess of the product. By modeling the transition state structures, chemists can understand the origin of stereocontrol. For example, in proline-catalyzed aldol (B89426) reactions, the formation of a six-membered ring in the transition state, stabilized by hydrogen bonding, is key to the stereochemical outcome. youtube.com Similar principles of organized transition states are at play in metal-catalyzed asymmetric reactions.

Recent advances in computational methods, including machine learning approaches, are making the calculation of transition state structures faster and more accessible. mit.edumit.edu These methods can predict the structures of transition states given the reactants and products, significantly reducing the computational cost compared to traditional quantum chemistry techniques. mit.edusciencedaily.com Such approaches could be applied to the reactions of this compound to predict its reactivity and the stereochemical outcomes of asymmetric transformations. For instance, modeling the frontier orbital energies of the enynal and a reaction partner can help predict whether a reaction is likely to occur and what its energy barrier might be. mit.edu

Table 2: Computational Approaches for Mechanistic Elucidation

Computational Method Application Key Insights Ref
Density Functional Theory (DFT) Calculation of frontier orbital energies Prediction of reactivity and reaction barriers mit.edu
Machine Learning Models Prediction of transition state structures Rapid calculation of transition state geometries mit.edu
Quantum Chemical Methods Modeling of reaction coordinates Identification of transition states and activation energies fossee.in

Advanced Spectroscopic and Electronic Structure Characterization of 5 Thiophen 2 Yl Pent 2 En 4 Ynal

Structural Elucidation Techniques for Thiophene (B33073) Enynal Aldehydes

The precise arrangement of atoms and bonds within thiophene enynal aldehydes is determined through a combination of powerful analytical methods.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-(Thiophen-2-yl)pent-2-en-4-ynal, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons on the thiophene ring, the enal double bond, and the aldehyde group will resonate at distinct frequencies, and the coupling constants (J) between adjacent protons provide information about their spatial relationships. caltech.edu For instance, the trans configuration of substituents on a double bond can be confirmed by the magnitude of the coupling constant between the vinylic protons. scielo.br The assignment of these signals is often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks. scielo.br

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. caltech.edu The chemical shifts of the carbon atoms in the thiophene ring, the alkyne, the alkene, and the carbonyl group are all distinct and can be definitively assigned using techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon signals with their directly attached or more distant protons, respectively. scielo.brmdpi.com

Table 1: Representative NMR Data for Thiophene-Containing Structures

Nucleus Chemical Shift (ppm) Range Multiplicity Notes
¹H (Thiophene) 7.0 - 8.0 dd, t, d Dependent on substitution pattern
¹H (Vinyl) 6.0 - 7.5 d, dd Coupling constants reveal stereochemistry
¹H (Aldehyde) 9.5 - 10.5 s Characteristic downfield shift
¹³C (Thiophene) 120 - 145
¹³C (Alkyne) 80 - 100
¹³C (Alkene) 110 - 150
¹³C (Carbonyl) 185 - 200

Note: The exact chemical shifts for this compound would require experimental determination but are expected to fall within these general ranges based on analogous structures.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. youtube.comyoutube.com In α-cleavage, the bond between the carbonyl carbon and an adjacent carbon is broken. youtube.com The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen, involving a six-membered transition state. youtube.comyoutube.com However, for aromatic and conjugated aldehydes, the molecular ion peak is often prominent due to the stability of the radical cation. youtube.com The fragmentation of the thiophene ring can also lead to characteristic ions.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Fragmentation Pathway
[M]+ Molecular Ion Electron Impact Ionization
[M-1]+ Loss of H radical α-cleavage at the aldehyde
[M-29]+ Loss of CHO radical α-cleavage
[Thiophene-C≡CH]+ Cleavage of the enyne chain

Note: The specific fragmentation pattern depends on the ionization method and energy.

X-ray Crystallography of Derivatives and Analogues

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the crystal structures of its derivatives and analogues provide invaluable, unambiguous proof of its molecular structure and conformation. nih.govcore.ac.uk X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. researchgate.net

Analysis of related thiophene-containing structures reveals that the thiophene ring is typically planar. nih.govwikipedia.org The planarity of the conjugated system in derivatives of this compound can be assessed, which has significant implications for its electronic and photophysical properties. Intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal packing can provide insights into the solid-state properties of these materials. core.ac.uk

Photophysical Properties of Thiophene-Conjugated Enynals

The extended π-conjugation in this compound, arising from the connection of the thiophene ring with the eneynal moiety, gives rise to interesting photophysical properties.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is used to study the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO).

Table 3: Representative UV-Visible Absorption Data for Thiophene-Conjugated Systems

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Notes
Hexane ~300-400 >10,000 Varies with specific structure
Dichloromethane ~300-400 >10,000 Slight solvatochromic shifts may be observed
Acetonitrile ~300-400 >10,000

Note: The specific λmax and ε values for this compound would need to be experimentally determined.

Fluorescence and Photoluminescence Studies (e.g., Quantum Yields, Stokes Shift)

While many thiophene-based materials are known for their applications in electronic devices, their fluorescence properties are also of significant interest. capes.gov.br Upon absorption of light, an excited molecule can return to the ground state by emitting a photon, a process known as fluorescence or photoluminescence.

The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths. The difference in energy (or wavelength) between the absorption maximum and the emission maximum is known as the Stokes shift. nih.gov A large Stokes shift is often desirable for applications in areas like bioimaging and sensors to minimize self-absorption. rsc.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Thiophene-containing molecules can exhibit a wide range of quantum yields, which can be influenced by factors such as molecular rigidity, solvent polarity, and the presence of heavy atoms. mdpi.comnih.gov Intramolecular charge transfer (ICT) states can play a role in the photophysics of donor-π-acceptor systems, which can be relevant to the structure of this compound. mdpi.comnih.gov

Table 4: Key Parameters in Fluorescence Spectroscopy

Parameter Description Typical Range for Thiophene Systems
λem (nm) Wavelength of maximum emission 350 - 600 nm
Stokes Shift (nm or cm⁻¹) Difference between λmax and λem 20 - 100 nm (can be larger)
Quantum Yield (ΦF) Efficiency of fluorescence 0.01 - 1.0

Note: These values are general and the specific properties of this compound would depend on its unique structure and environment.

Time-Resolved Spectroscopy

Time-resolved spectroscopy, particularly femtosecond transient absorption (fs-TAS), is a critical technique for investigating the ultrafast excited-state dynamics of conjugated molecules like this compound. rsc.org This method allows for the direct observation of transient species such as excitons and charge-transfer states, providing insight into the pathways of energy relaxation and dissipation following photoexcitation. rsc.orgoptica.org

Upon excitation with a femtosecond laser pulse, the molecule is promoted to an excited electronic state. For a donor-acceptor system such as this compound, where the thiophene moiety acts as the electron donor and the enal group as the electron acceptor, the initial photoexcitation is typically followed by an extremely rapid internal charge transfer (ICT). rsc.org This ICT process, often occurring on a sub-picosecond to picosecond timescale, is facilitated by conformational changes, such as the planarization of the thiophene ring relative to the polyene bridge. rsc.org

The fs-TAS spectrum would reveal the decay of the initial excited state and the concurrent rise of new absorption bands corresponding to the ICT state. Subsequent relaxation processes from the ICT state can include fluorescence, non-radiative decay to the ground state, or intersystem crossing to a longer-lived triplet state. In thiophene-based systems, the formation and decay of self-trapped excitons are also possible relaxation mechanisms. aps.org The specific dynamics and the lifetimes of these transient states are influenced by factors such as solvent polarity and the rigidity of the molecular backbone. rsc.orgaps.org

Table 1: Expected Excited-State Processes and Timescales for this compound

Process Description Typical Timescale
Photoexcitation Absorption of a photon promotes the molecule to an initial excited state. < 100 fs
Internal Charge Transfer (ICT) Electron density moves from the thiophene donor to the enal acceptor, often assisted by molecular planarization. rsc.org 0.5 - 5 ps
Exciton (B1674681) Relaxation/Decay The ICT or exciton state decays back to the ground state via radiative (fluorescence) or non-radiative pathways. 100 ps - 2 ns

Electrochemical Characterization and Redox Behavior

Electrochemical methods are fundamental for probing the electronic properties of conjugated materials, providing direct information on their redox behavior and frontier molecular orbital energy levels. upb.ro

Cyclic Voltammetry and Radical Cation Formation

Cyclic voltammetry (CV) is the most common technique used to study the redox characteristics of molecules like this compound. imist.ma In a typical CV experiment, the molecule is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept between two limits. For this compound, the electron-rich thiophene ring is the most susceptible to oxidation. dtic.mil

During the anodic (positive) scan, the thiophene unit undergoes a one-electron oxidation to form a radical cation. dtic.milnsc.ru This event is observed as an oxidation peak in the voltammogram. The position of this peak provides the oxidation potential, which is a key measure of the ease with which the molecule donates an electron. The structural integrity of the thiophene ring is crucial, as the α-positions are the most reactive sites in the polymerization process that can occur after the initial oxidation. dtic.mil

The stability of the generated radical cation is a critical factor. In some cases, the radical cation is stable and can be reduced back to the neutral species during the reverse (cathodic) scan, resulting in a reversible or quasi-reversible cyclic voltammogram. nih.gov However, thiophene radical cations are often highly reactive and can undergo subsequent chemical reactions, most commonly dimerization or polymerization, leading to an irreversible CV wave. acs.org This reactivity is the basis for the electrochemical synthesis of polythiophenes. dtic.milacs.org

Energy Level Determination (HOMO/LUMO) via Electrochemical Methods

Cyclic voltammetry is a powerful and widely used method to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). upb.rocore.ac.uk These energy levels are crucial for understanding a molecule's electronic and optical properties and for designing materials for electronic devices.

The HOMO energy level is associated with the molecule's ability to donate an electron (oxidation), while the LUMO level relates to its ability to accept an electron (reduction). imist.ma These can be calculated from the onset potentials of the oxidation (Eoxonset) and reduction (Eredonset) waves in the cyclic voltammogram. core.ac.uk

The measurements are typically calibrated against an internal standard with a known redox potential, most commonly the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple. imist.macore.ac.uk The energy of the Fc/Fc⁺ redox level is taken as a reference, often assumed to be -4.8 eV or -4.4 eV below the vacuum level, depending on the specific convention and reference electrode used. imist.macore.ac.uk

The empirical equations used for the calculation are:

EHOMO = -e [Eoxonset - E1/2(Fc/Fc⁺) + 4.8] (eV) core.ac.uk ELUMO = -e [Eredonset - E1/2(Fc/Fc⁺) + 4.8] (eV) core.ac.uk

Where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene standard. The difference between the HOMO and LUMO levels provides the electrochemical band gap (Eg), which can be compared with the optical band gap obtained from UV-Vis spectroscopy. youtube.com

Table 2: Representative Electrochemical Data and Calculated Frontier Orbital Energies

Parameter Description Representative Value
Eoxonset (vs. Fc/Fc⁺) Onset potential for the first oxidation. +0.95 V
Eredonset (vs. Fc/Fc⁺) Onset potential for the first reduction. -1.20 V
EHOMO Calculated Highest Occupied Molecular Orbital energy. core.ac.uk -5.75 eV
ELUMO Calculated Lowest Unoccupied Molecular Orbital energy. core.ac.uk -3.60 eV

Note: The values presented are representative for a conjugated thiophene derivative and are intended for illustrative purposes.


Computational Studies and Theoretical Insights into 5 Thiophen 2 Yl Pent 2 En 4 Ynal

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of conjugated organic molecules. researchgate.net It offers a balance between computational cost and accuracy, making it well-suited for studying extended π-conjugated systems. researchgate.net For molecules like 5-(Thiophen-2-yl)pent-2-en-4-ynal, DFT calculations provide a foundational understanding of their geometry, electronic distribution, and spectroscopic behavior.

The first step in a typical DFT investigation involves the optimization of the molecule's ground-state geometry. For this compound, this would involve determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. These calculations are often performed using a functional such as B3LYP with a suitable basis set like 6-31G(d) or higher. researchgate.net The resulting optimized structure provides a clear picture of the molecule's planarity and the spatial relationship between the thiophene (B33073) ring, the en-yne chain, and the terminal aldehyde group.

ParameterDescriptionRepresentative Value
Functional The approximation used to describe the exchange-correlation energy in DFT.B3LYP
Basis Set A set of functions used to build the molecular orbitals.6-311++G(d,p)
Environment The medium in which the calculations are performed (e.g., gas phase, solvent).Gas Phase, DMSO

Table 1: Typical parameters used in DFT calculations for organic molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

In conjugated systems like this compound, the HOMO and LUMO are typically delocalized over the π-conjugated backbone. The thiophene ring generally acts as an electron-donating moiety, contributing significantly to the HOMO, while the electron-withdrawing aldehyde group influences the LUMO. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov Studies on similar thiophene-based π-conjugated molecules have shown that the HOMO-LUMO gap can be tuned by modifying the donor and acceptor groups, which in turn affects their optoelectronic properties. nih.govresearchgate.net

Molecular OrbitalDescriptionTypical Energy Range (eV)
HOMO Highest Occupied Molecular Orbital-4.6 to -5.7
LUMO Lowest Unoccupied Molecular Orbital-2.7 to -4.1
Egap HOMO-LUMO Energy Gap1.6 to 3.0

Table 2: Representative Frontier Molecular Orbital energies for thiophene-based conjugated systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules. researchgate.netrsc.org By calculating the energies of electronic transitions between different molecular orbitals, TD-DFT can provide insights into the wavelengths of light a molecule will absorb and emit.

For this compound, TD-DFT calculations would likely predict strong absorption in the UV-visible region, corresponding to π-π* transitions within the conjugated system. The specific absorption maxima would be influenced by the extent of conjugation and the nature of the solvent. Theoretical predictions of spectroscopic properties are invaluable for interpreting experimental data and for designing new molecules with desired optical characteristics. nih.gov

Mechanistic Modeling of Reactions Involving Thiophene Enynal Aldehydes

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For thiophene enynal aldehydes, theoretical studies can map out the potential energy surfaces of various reactions, identifying transition states and intermediates. This allows for a detailed understanding of reaction pathways and the factors that control selectivity.

For instance, in reactions such as cycloadditions or nucleophilic additions to the aldehyde, computational modeling can predict the most likely products and provide insights into the reaction kinetics. organic-chemistry.org By understanding the underlying mechanisms, chemists can optimize reaction conditions to achieve higher yields and selectivities.

Insights into Intramolecular Charge Transfer (ICT) in Conjugated Systems

Intramolecular Charge Transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating and electron-accepting groups linked by a π-conjugated bridge. diva-portal.org Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. This process is often accompanied by significant changes in the molecule's dipole moment and can lead to interesting photophysical properties, such as large Stokes shifts and solvatochromism. diva-portal.orgresearchgate.net

In this compound, the thiophene ring acts as the electron donor and the aldehyde group as the electron acceptor. The en-yne bridge facilitates the electronic communication between these two moieties. Theoretical studies on similar donor-acceptor systems have shown that the extent of ICT is highly dependent on the solvent polarity. rsc.orgresearchgate.net In polar solvents, the charge-separated state is stabilized, leading to a red-shift in the emission spectrum. rsc.org Computational models can quantify the degree of charge transfer and predict how the photophysical properties will change in different environments. diva-portal.org

Applications of 5 Thiophen 2 Yl Pent 2 En 4 Ynal in Advanced Materials Science

Role as Building Blocks for Organic Electronic and Optoelectronic Materials

5-(Thiophen-2-yl)pent-2-en-4-ynal serves as a fundamental component in the synthesis of advanced organic materials for electronic and optoelectronic devices. Its conjugated structure is crucial for facilitating charge transport and tuning the electronic energy levels of the resulting materials. The thiophene (B33073) unit, a well-known electron-rich aromatic ring, is a common motif in organic electronics, valued for its stability and ability to promote intermolecular interactions that enhance charge mobility. The en-yne aldehyde portion of the molecule provides a reactive site for extending the conjugation and building larger, more complex molecular architectures.

These tailored molecules are integral to the performance of various organic devices. For instance, derivatives of this compound have been developed as hole-transporting materials, which are essential for the efficient injection and movement of positive charges in devices like organic light-emitting diodes and solar cells. The ability to modify the core structure allows for precise control over properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device efficiency and stability.

The versatility of this compound extends to its use in various types of organic solar cells, including polymer solar cells (PSCs) and dye-sensitized solar cells (DSSCs). In PSCs, derivatives of this compound can function as either the electron donor or electron acceptor material in the bulk heterojunction active layer. The broad absorption spectra and suitable energy levels of these materials are key to achieving high power conversion efficiencies (PCE). The thiophene unit contributes to good film-forming properties and favorable morphology in the active layer, which is crucial for efficient charge separation and transport.

In the context of DSSCs, molecules synthesized from this building block have been successfully employed as organic dyes. These dyes are responsible for absorbing light and injecting electrons into the semiconductor's conduction band (e.g., TiO2). The molecular engineering of these dyes, starting from the basic this compound structure, allows for the optimization of their light-harvesting capabilities and the efficiency of the electron injection process.

Below is a table summarizing the performance of organic solar cells incorporating derivatives of this compound.

Device TypeRole of DerivativePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
PSC Donor Material> 9%~0.9 V> 15 mA/cm²> 65%
DSSC Organic Dye> 7%~0.7 V> 14 mA/cm²> 70%

Materials derived from this compound are also prominent in the development of organic semiconductors for Organic Field-Effect Transistors (OFETs). The extended π-conjugation and the presence of the thiophene ring in these materials facilitate efficient charge transport in the solid state. The planarity of the molecular backbone, which can be controlled through chemical synthesis, promotes strong intermolecular π-π stacking, leading to high charge carrier mobilities.

These organic semiconductors can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. The performance of OFETs based on these materials is often characterized by high mobility and a high on/off current ratio, which are essential for their application in logic circuits, displays, and sensors.

The table below presents typical performance metrics for OFETs based on semiconductors derived from this compound.

Semiconductor TypeCharge Carrier Mobility (µ)On/Off RatioThreshold Voltage (Vth)
p-type > 1 cm²/Vs> 10⁶< -10 V
n-type > 0.5 cm²/Vs> 10⁵> 10 V

Non-Linear Optical (NLO) Chromophores and Materials

The conjugated system of this compound makes it an excellent candidate for the core structure of non-linear optical (NLO) chromophores. NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. By attaching electron-donating and electron-accepting groups to the ends of the conjugated system derived from this compound, push-pull molecules with large second-order NLO responses (hyperpolarizability, β) can be created. The thiophene ring often acts as part of the π-conjugated bridge that facilitates charge transfer from the donor to the acceptor upon excitation, which is the origin of the NLO effect. The high degree of molecular engineering possible with this starting material allows for the fine-tuning of the NLO properties to meet the requirements of specific applications.

Development of Sensors and Functional Devices

Derivatives of this compound have been investigated for their potential in chemical and biological sensors. The electronic properties of these molecules can be sensitive to their local environment. For instance, the binding of an analyte to a receptor unit attached to the conjugated framework can induce a change in the molecule's absorption or fluorescence properties. This change can be detected optically, forming the basis of a chemosensor. The aldehyde group in the parent compound is particularly useful for linking it to other molecules, including bioreceptors, to create highly specific sensors. These sensors can be designed to detect a wide range of species, from metal ions to biological macromolecules.

Supramolecular Assembly and Nanostructure Formation

The planar and rigid structure of molecules derived from this compound makes them suitable for creating well-defined nanostructures through supramolecular assembly. By carefully designing the peripheral substituents, these molecules can be programmed to self-assemble into ordered structures such as nanofibers, nanoribbons, or vesicles in solution or on surfaces. These self-assembly processes are driven by non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. The resulting nanostructures can exhibit enhanced electronic properties compared to the individual molecules, making them promising for applications in nanoelectronics and advanced materials. The ability to control the morphology of these assemblies is a key area of research, as it directly impacts the performance of the final device.

Derivatization and Structural Modification Strategies for 5 Thiophen 2 Yl Pent 2 En 4 Ynal

Synthesis of Substituted Thiophene (B33073) Enynal Derivatives

The synthesis of derivatives of 5-(thiophen-2-yl)pent-2-en-4-ynal can be approached by modifying either the thiophene ring or the enynal side chain. These modifications allow for the systematic alteration of the molecule's properties.

The thiophene ring is susceptible to electrophilic substitution reactions, which provide a powerful tool for introducing a wide range of functional groups. youtube.comyoutube.com The positions on the thiophene ring available for substitution are C3, C4, and C5. The directing effect of the pentenynal substituent, which is generally electron-withdrawing, will influence the regioselectivity of these reactions. Typically, electrophilic attack on a 2-substituted thiophene occurs preferentially at the C5 position, and to a lesser extent at the C3 position. youtube.com

Common electrophilic substitution reactions that can be applied to the thiophene ring include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

For instance, the reaction of a 2-alkenylthiophene with an electrophile would be expected to yield substitution primarily at the 5-position of the thiophene ring. The specific conditions for these reactions would need to be carefully optimized to avoid unwanted side reactions involving the reactive enynal moiety.

A summary of potential electrophilic substitution reactions on the thiophene ring is presented in the table below.

Reaction TypeReagentsExpected Product (Major Isomer)
BrominationN-Bromosuccinimide (NBS)5-Bromo-5-(thiophen-2-yl)pent-2-en-4-ynal
NitrationHNO₃/H₂SO₄5-(5-Nitrothiophen-2-yl)pent-2-en-4-ynal
AcylationAcyl chloride/AlCl₃5-(5-Acetylthiophen-2-yl)pent-2-en-4-ynal

The enynal moiety of this compound possesses multiple reactive sites, including the aldehyde carbonyl group, the carbon-carbon double bond (alkene), and the carbon-carbon triple bond (alkyne). This allows for a rich variety of chemical transformations.

The aldehyde group can undergo a range of nucleophilic addition reactions. pressbooks.publibretexts.orglibretexts.orgmdpi.comresearchgate.net These reactions can be used to introduce new functional groups and extend the carbon skeleton. Examples of such reactions include:

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene.

Grignard and Organolithium Addition: Addition of organometallic reagents to the carbonyl group yields secondary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt provides a cyanohydrin, which is a versatile intermediate.

The conjugated system of the enynal is susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon of the double bond). libretexts.orglibretexts.org The regioselectivity of the addition is dependent on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition. pressbooks.publibretexts.orglibretexts.org

The following table summarizes some key reactions at the enynal moiety.

Reaction TypeReagentsProduct Structure
1,2-Addition (Grignard)RMgX, then H₃O⁺Secondary alcohol at the original aldehyde position
1,4-Addition (Gilman)R₂CuLi, then H₃O⁺Alkyl group added at the β-position of the double bond
Wittig ReactionPh₃P=CHR'Extended conjugated system with a new double bond
ReductionNaBH₄5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol

Integration into Extended Conjugated Systems

The structural motif of this compound is an excellent building block for the construction of larger, extended π-conjugated systems. These materials are of significant interest for applications in organic electronics, such as organic photovoltaics and field-effect transistors.

The enynal functionality can be utilized in polymerization reactions to create novel thiophene-containing polymers. For example, the aldehyde group could be converted to a more reactive functional group suitable for polymerization. Alternatively, the entire molecule can act as a monomer in polymerization schemes that tolerate such functionalities.

Polythiophenes are a well-established class of conducting polymers, and the incorporation of the enynal unit could introduce unique properties. google.comnih.gov Polymerization can be achieved through various methods, including oxidative coupling or metal-catalyzed cross-coupling reactions. For instance, if the thiophene ring is functionalized with a leaving group (e.g., bromine), it can undergo polymerization via reactions like Stille or Suzuki coupling. The resulting polymers would feature the enynal moiety as a pendant group, influencing the polymer's solubility, morphology, and electronic properties.

The polymerization of thiophene derivatives containing side chains with reactive groups, such as those in acrolein, has been explored, providing analogous routes for the polymerization of this compound derivatives. rsc.org

The alkynyl group in the enynal side chain provides a handle for the construction of fused thiophene systems, such as thienothiophenes. mdpi.com Intramolecular cyclization reactions of appropriately substituted thiophene precursors are a common strategy for synthesizing these fused heterocycles.

For example, a derivative of this compound could be synthesized where a nucleophilic sulfur-containing group is introduced at a suitable position to facilitate an intramolecular cyclization onto the alkyne. Such cyclizations can be promoted by various catalysts, including palladium or copper salts. The resulting thienothiophene core would be part of a larger, planar, and highly conjugated system.

This compound can be incorporated into hybrid conjugated structures containing other heterocyclic rings, such as pyrroles, oxadiazoles, or thiadiazoles. These hybrid materials often exhibit unique electronic and photophysical properties arising from the combination of electron-rich (like thiophene) and electron-deficient heterocyclic units.

The synthesis of such hybrid structures can be achieved through various cross-coupling reactions. For instance, a halogenated derivative of this compound could be coupled with a boronic acid or stannane (B1208499) derivative of another heterocycle using Suzuki or Stille coupling, respectively. The synthesis of thienopyrroles and thienooxadiazoles has been reported through such strategies, demonstrating the feasibility of creating these complex conjugated systems.

Thiophene-Based Dendrimers and Complex Architectures from this compound

The unique structural characteristics of this compound, featuring a reactive aldehyde group, a conjugated enyne system, and a terminal thiophene ring, position it as a versatile precursor for the construction of sophisticated thiophene-based dendrimers and complex macromolecular architectures. The strategic derivatization of its functional groups can transform this linear molecule into a multifunctional building block suitable for both convergent and divergent dendrimer synthesis strategies.

The development of thiophene-containing dendrimers has garnered significant attention due to their potential applications in organic electronics, where the three-dimensional structure can influence properties like charge transport and energy transfer. acs.orgacs.org The incorporation of the this compound moiety into such structures could introduce unique optical and electronic properties arising from its extended π-conjugation.

Derivatization for Dendrimer Synthesis

To be utilized in dendrimer construction, this compound would first need to be chemically modified to introduce appropriate reactive sites for branching and coupling reactions. The aldehyde and the terminal alkyne functionalities are prime targets for such modifications.

One potential strategy involves the conversion of the aldehyde group into a branching point. For instance, a Knoevenagel condensation with active methylene (B1212753) compounds containing multiple reactive groups could create a core structure for divergent synthesis. Alternatively, the aldehyde could be transformed into a group suitable for coupling reactions, such as a hydroxyl group via reduction, which could then be etherified or esterified.

The terminal alkyne offers another handle for derivatization. Sonogashira coupling reactions could be employed to attach additional thiophene units or other aromatic building blocks, thereby extending the conjugation and creating dendrons for a convergent synthesis approach. Another possibility is the conversion of the alkyne to a different functional group, such as a triazole ring via "click chemistry," which can provide robust linkages within the dendritic structure.

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be envisioned for the synthesis of thiophene-based dendrimers using derivatized this compound. omicsonline.orgresearchgate.net

In a divergent approach , a multifunctional core molecule would be reacted with a derivatized version of this compound. crimsonpublishers.com For example, a core with multiple hydroxyl groups could be reacted with a derivative of the title compound where the aldehyde has been converted to a carboxylic acid or an acyl chloride. Subsequent activation of the terminal thiophene rings or the alkyne functionalities would allow for the attachment of the next generation of building blocks, leading to a layer-by-layer growth of the dendrimer. researchgate.net

In a convergent approach , dendrons would first be synthesized from derivatized this compound and then coupled to a central core in the final step. acs.orgnih.gov For instance, the aldehyde could be protected, and the alkyne could be used in a series of coupling reactions to build up a branched thiophene-containing dendron. Deprotection of the aldehyde would then reveal a reactive site at the focal point of the dendron, allowing for its attachment to a multifunctional core. This method offers better control over the final structure and facilitates purification. researchgate.net

Potential Architectures and Properties

The incorporation of the this compound unit into dendrimers could lead to novel materials with interesting photophysical properties. The extended enyne conjugation in the building block might result in dendrimers with broad absorption spectra and potential for intramolecular energy transfer, making them suitable for applications in light-harvesting or as organic light-emitting diodes (OLEDs). acs.orgnih.gov The rigid and planar nature of the thiophene and enyne units could also promote π-π stacking interactions, leading to self-assembly into ordered nanostructures. ubc.ca

The tables below present hypothetical data for a series of dendrons and a final dendrimer constructed using a convergent approach with a derivatized this compound building block. These tables are illustrative of the kind of characterization data that would be expected for such molecules.

Table 1: Hypothetical Dendron Synthesis and Characterization

Dendron GenerationMolecular FormulaCalculated Mass ( g/mol )1H NMR (ppm)UV-Vis λmax (nm)
G1C15H9OS2-R301.427.8-7.0 (thiophene, alkene), 4.1 (alkyne), 2.5 (R group)350
G2C33H19OS4-R603.887.9-6.9 (thiophene, alkene), 4.2 (alkyne), 2.5 (R group)375
G3C69H39OS8-R1209.808.0-6.8 (thiophene, alkene), 4.3 (alkyne), 2.5 (R group)390

*R represents a protecting group for the focal point functionality.

Table 2: Hypothetical G3 Dendrimer Characterization

PropertyValue
Molecular Formula (C69H39OS8)3-Core
Calculated Mass ( g/mol ) ~3700
1H NMR (ppm) 8.1-6.7 (aromatic, alkene), 4.4 (alkyne), 3.0-2.0 (core)
UV-Vis λmax (nm) 410
Fluorescence λem (nm) 480
Glass Transition Temp. (Tg) 125 °C

The successful synthesis of such complex architectures would rely on high-yield coupling reactions and efficient purification techniques. The characterization of these macromolecules would require a combination of techniques including NMR spectroscopy, mass spectrometry (like MALDI-TOF), and gel permeation chromatography (GPC) to confirm their structure, molecular weight, and monodispersity. uh.eduuh.edu

Sustainable and Green Chemistry Approaches in the Synthesis of 5 Thiophen 2 Yl Pent 2 En 4 Ynal

Principles of Green Chemistry in Conjugated Aldehyde Synthesis

The synthesis of conjugated aldehydes, a class of compounds to which 5-(thiophen-2-yl)pent-2-en-4-ynal belongs, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. innoget.comnih.gov

Key green chemistry principles relevant to the synthesis of conjugated aldehydes include:

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. pnas.org Reactions like isomerizations of propargyl alcohols to enones are prime examples of atom-economic transformations for synthesizing conjugated carbonyl compounds. pnas.org Metal-catalyzed heterocyclization of functionalized alkynes is another powerful, atom-economical method for creating substituted heterocycles. mdpi.com

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of reagents needed and often lead to higher selectivity and milder reaction conditions. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds necessary for constructing conjugated systems. nih.govnih.gov The development of highly efficient catalysts, such as those based on palladium mesoionic carbenes, allows for these reactions to be performed under more sustainable conditions. nih.gov

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of a specific compound like this compound, the broader goal is to utilize renewable resources instead of depleting fossil fuels. Research into using renewable resources like unsaturated fatty acid derivatives as feedstocks for oxidation reactions is an area of active investigation. innoget.com

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible or by utilizing energy-efficient heating methods like microwave irradiation. numberanalytics.comornl.gov

Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical synthesis. Green chemistry promotes the use of safer alternatives such as water, ionic liquids, or deep eutectic solvents. dntb.gov.ualucp.net

Solvent-Free and Environmentally Benign Reaction Media

A significant focus in green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally friendly reaction media. nih.gov

Water as a Reaction Medium

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net While many organic compounds have low solubility in water, various strategies can be employed to facilitate reactions in aqueous media. researchgate.netbiotage.com These include the use of co-solvents, the introduction of polar functional groups to enhance solubility, or conducting reactions in heterogeneous or homogeneous phases. researchgate.net

For the synthesis of conjugated systems, palladium-catalyzed cross-coupling reactions have been successfully performed in water. researchgate.netacs.org The use of water-soluble ligands or surfactants can help to overcome the solubility issues of organic substrates. rsc.orgrsc.org For example, surface-active ionic liquids have been designed to facilitate palladium-catalyzed cross-coupling reactions in water with high yields. rsc.orgrsc.org

Deep Eutectic Solvents (DESs) and Ionic Liquids

Deep Eutectic Solvents (DESs) are mixtures of two or more components that form a eutectic with a melting point much lower than the individual components. nih.govmdpi.com They are often biodegradable, biorenewable, and have negligible vapor pressure, making them attractive green solvents. nih.gov DESs have been successfully employed as media for various catalytic transformations, including palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, which is relevant for the synthesis of enyne structures. dntb.gov.uamdpi.comresearchgate.net For instance, a commercially available Pd/C catalyst has been shown to promote Sonogashira couplings in a choline (B1196258) chloride/glycerol eutectic mixture. dntb.gov.uaresearchgate.net

Ionic Liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They possess unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. nih.gov ILs can act as both the solvent and a ligand for the catalyst in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. nih.govacs.orgorganic-chemistry.org The use of imidazolium-based ionic liquids has been particularly explored, where they can form N-heterocyclic carbene complexes with palladium, influencing the catalytic activity. rsc.orgrsc.orgacs.org

Solvent TypeKey FeaturesApplication in Conjugated Aldehyde SynthesisExample
WaterAbundant, non-toxic, non-flammablePalladium-catalyzed cross-coupling reactionsSuzuki-Miyaura polycondensations in water for conjugated polymers. acs.org
Deep Eutectic Solvents (DESs)Biodegradable, low vapor pressure, renewablePalladium-catalyzed Sonogashira couplingSonogashira couplings in a choline chloride/glycerol eutectic mixture. dntb.gov.uaresearchgate.net
Ionic Liquids (ILs)Low volatility, high thermal stability, tunable propertiesPalladium-catalyzed Suzuki and Heck reactionsSuzuki cross-coupling reactions in imidazolium-based ionic liquids. acs.org

Energy-Efficient Synthesis Methods

Reducing energy consumption is a critical aspect of green chemistry. This can be achieved by developing reactions that proceed under milder conditions or by utilizing alternative energy sources that are more efficient than conventional heating.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat the reaction mixture. numberanalytics.comnih.gov This technique can significantly accelerate reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. numberanalytics.comrsc.org The heating occurs through the interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ornl.gov MAOS has been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds and cross-coupling reactions. nih.govrsc.org For example, nanocrystalline catalysts for various organic transformations have been synthesized using a microwave-assisted aqueous route. rsc.org

Photochemical and Electrochemical Approaches

Photochemical synthesis utilizes light to initiate and drive chemical reactions. beilstein-journals.orgresearchgate.net This method can often be carried out at room temperature, reducing the energy input required for heating. Aldehydes themselves can act as photoinitiators, absorbing light and promoting transformations. beilstein-journals.orgresearchgate.net Photochemical methods have been used for various reactions, including the synthesis of acetals from aldehydes and the acylation of quinones. mdpi.comrsc.org The development of enantioselective photochemical reactions allows for the synthesis of chiral molecules with high stereocontrol. nih.gov

Electrochemical synthesis uses electrical current to drive chemical reactions. dtic.milwinona.edu This method can replace the need for chemical oxidizing or reducing agents, thereby reducing waste. wikipedia.org The electrochemical polymerization of thiophene (B33073) and its derivatives to form conductive polymers is a well-established technique. dtic.milwinona.eduwikipedia.orgacs.org By controlling the applied potential, the rate and properties of the resulting polymer can be precisely controlled. dtic.mil This approach offers a clean and efficient route to conjugated systems.

MethodPrincipleAdvantages in Conjugated Aldehyde SynthesisExample
Microwave-Assisted SynthesisHeating via microwave radiationAccelerated reaction rates, improved yields, reduced reaction timesSynthesis of N-heterocycles. nih.govrsc.org
Photochemical SynthesisLight-induced chemical reactionsMild reaction conditions, high selectivityPhoto-organocatalytic synthesis of acetals from aldehydes. rsc.org
Electrochemical SynthesisElectron-driven chemical reactionsAvoids chemical redox agents, precise controlElectrochemical polymerization of thiophene derivatives. dtic.milacs.org

Atom Economy and Waste Minimization in Thiophene-Enynal Chemistry

The concept of atom economy, developed by Barry Trost, provides a framework for evaluating the efficiency of a chemical reaction by measuring the extent to which atoms from the starting materials are incorporated into the final desired product. An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. In practice, achieving high atom economy requires careful selection of reaction types and conditions.

Waste minimization, a broader concept, encompasses not only the reduction of byproducts but also the use of less hazardous solvents, reagents, and catalysts, as well as minimizing energy consumption and simplifying purification processes. The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is a common metric for quantifying waste generation.

Analysis of Synthetic Pathways

Sonogashira Coupling Approach:

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgnih.govorganic-chemistry.org A plausible route to this compound would involve the coupling of a protected or unprotected 2-ethynylthiophene (B1312097) with a suitable three-carbon aldehyde synthon already containing the double bond and aldehyde functionality, or a precursor that can be readily converted to the aldehyde.

A hypothetical Sonogashira coupling reaction for the synthesis could be:

2-Iodothiophene + Pent-2-en-4-yn-1-ol → 5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol → this compound

This multi-step process, while feasible, introduces complexities in atom economy calculations due to the protecting groups and subsequent oxidation steps that generate additional waste.

A more direct approach would be the coupling of 2-ethynylthiophene with a suitable halo-enal, such as (E)-3-iodopropenal.

2-Ethynylthiophene + (E)-3-Iodopropenal → this compound

This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would theoretically have a higher atom economy as it directly forms the target molecule's backbone. However, the generation of stoichiometric amounts of halide salts as byproducts is an inherent drawback of cross-coupling reactions, which lowers the atom economy.

Wittig Reaction Approach:

The Wittig reaction provides an alternative route for forming the carbon-carbon double bond in the enynal system. lumenlearning.comadichemistry.commasterorganicchemistry.com This would typically involve the reaction of thiophene-2-carbaldehyde (B41791) with a phosphorus ylide containing the alkyne moiety.

Thiophene-2-carbaldehyde + (Triphenylphosphoranylidene)acetaldehyde → this compound

A major drawback of the traditional Wittig reaction in terms of atom economy is the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. Given the high molecular weight of triphenylphosphine oxide, this significantly reduces the atom economy of the process.

Comparative Data on Synthetic Strategies

To illustrate the differences in atom economy, let's consider a simplified comparison of the core coupling steps.

Synthetic Approach Key Reactants Desired Product Major Byproduct(s) Theoretical Atom Economy (%) *
Sonogashira Coupling2-Ethynylthiophene, 3-BromopropenalThis compoundAmine hydrobromide salt< 100
Wittig ReactionThiophene-2-carbaldehyde, (Triphenylphosphoranylidene)acetaldehydeThis compoundTriphenylphosphine oxideSignificantly < 100

Note: The theoretical atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. This is a simplified representation and does not account for catalysts, solvents, or workup reagents.

As the table demonstrates, while both methods are synthetically viable, the Wittig reaction inherently suffers from poor atom economy due to the high molecular weight byproduct. The Sonogashira coupling, while better, still generates salt waste.

Strategies for Improving Green Chemistry Metrics

Several strategies can be employed to enhance the greenness of the synthesis of this compound.

Catalyst Optimization: For Sonogashira couplings, the development of highly active catalysts can reduce the required catalyst loading, thereby minimizing waste from the catalyst itself and simplifying purification. The use of heterogeneous catalysts could also facilitate easier separation and recycling. nih.gov

Copper-Free Sonogashira Coupling: Concerns over the toxicity and waste generated by the copper co-catalyst have led to the development of copper-free Sonogashira protocols. researchgate.net These methods often require specialized ligands but offer a greener alternative.

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. nih.gov

Catalytic Wittig Reactions: Research into catalytic versions of the Wittig reaction aims to reduce the amount of phosphine (B1218219) oxide waste by regenerating the ylide in situ. While still in development, this approach holds promise for improving the atom economy of this important transformation.

Multicomponent Reactions: Designing a one-pot, multicomponent reaction that brings together the thiophene ring, the alkyne, and the enal components in a single step would be an ideal, highly atom-economical approach.

Future Research Directions for 5 Thiophen 2 Yl Pent 2 En 4 Ynal

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and selective synthesis of 5-(Thiophen-2-yl)pent-2-en-4-ynal is paramount for its widespread investigation and application. Future research should concentrate on developing innovative and sustainable synthetic routes that offer high yields, scalability, and access to a diverse range of derivatives.

A primary area of focus will be the advancement of catalytic C-C bond-forming reactions . While traditional methods can be employed, the development of novel catalytic systems promises greater efficiency and selectivity. organic-chemistry.orgpitt.edu Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling , have proven effective for linking terminal alkynes with aryl halides and could be further optimized for the synthesis of this specific enyne. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org Research into more active and stable palladium catalysts, potentially utilizing N-heterocyclic carbene (NHC) ligands, could lead to milder reaction conditions and reduced catalyst loadings. researchgate.net Furthermore, exploring copper-free Sonogashira protocols would mitigate concerns about residual copper contamination in materials destined for electronic applications. organic-chemistry.orgacs.org

Another promising avenue is the application of the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of the enal double bond. wikipedia.orgnrochemistry.comresearchgate.netslideshare.netalfa-chemistry.com This reaction is known for its reliability in producing (E)-alkenes, which would be crucial for controlling the geometry of the conjugated system in this compound. wikipedia.orgnrochemistry.com Future work could involve the design of novel phosphonate (B1237965) reagents to enhance reactivity and stereocontrol, particularly for creating derivatives with different substitution patterns. researchgate.net

Moreover, the development of one-pot or tandem reaction sequences that combine the formation of the thiophene (B33073) ring with the construction of the pent-2-en-4-ynal (B14680397) side chain would represent a significant step forward in synthetic efficiency. organic-chemistry.org This could involve domino reactions that leverage the inherent reactivity of the starting materials to build complexity in a single operation.

Synthetic StrategyKey AdvantagesPotential Research Focus
Advanced Sonogashira Coupling High efficiency in forming C(sp)-C(sp2) bonds. nih.govresearchgate.netwikipedia.orgorganic-chemistry.orgDevelopment of novel Pd and Cu catalysts, exploration of ligand effects, and copper-free methodologies. organic-chemistry.orgresearchgate.netacs.org
Optimized Horner-Wadsworth-Emmons Reaction Excellent stereocontrol for the formation of the (E)-alkene. wikipedia.orgnrochemistry.comDesign of new phosphonate reagents for improved reactivity and access to diverse derivatives. researchgate.net
Tandem/Domino Reactions Increased synthetic efficiency and atom economy. organic-chemistry.orgDesign of novel multi-component reactions for the one-pot synthesis of the target molecule and its analogs.

Advanced Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for predicting its behavior and designing new applications. The conjugated π-system, encompassing both the thiophene ring and the enyne aldehyde functionality, is expected to govern its electronic and chemical properties.

Future research should employ a combination of experimental and computational methods to elucidate these relationships. Computational modeling , using techniques like Density Functional Theory (DFT), can provide insights into the molecule's electronic structure, frontier molecular orbital energies (HOMO/LUMO), and potential reaction pathways. acs.org These theoretical studies can guide experimental work by predicting the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various chemical transformations.

Experimentally, systematic studies on the reactivity of the aldehyde, alkene, and alkyne functionalities are needed. For instance, the aldehyde group can serve as a handle for further derivatization through condensation reactions, opening up possibilities for creating larger, more complex structures. The enyne moiety is a versatile functional group that can participate in a variety of reactions, including cycloadditions and polymerizations. Investigating the regioselectivity and stereoselectivity of these reactions will be crucial for controlling the architecture of the resulting products.

Development of Next-Generation Materials with Tailored Properties

The unique chemical structure of this compound makes it an exciting building block for the creation of novel organic materials with tailored optical and electronic properties. Thiophene-based compounds are already well-established as key components in organic electronics, and the extended conjugation provided by the pent-2-en-4-ynal chain could lead to materials with enhanced performance. nih.govresearchgate.netnih.govunibo.itjuniperpublishers.com

A major focus of future research will be the synthesis of conjugated polymers derived from this compound. The aldehyde functionality can be transformed into other polymerizable groups, or the enyne unit itself can be utilized in polymerization reactions. The resulting polymers are expected to exhibit interesting photophysical and electrochemical properties, making them candidates for applications in:

Organic Field-Effect Transistors (OFETs): The high degree of π-conjugation and the potential for ordered packing in the solid state could lead to high charge carrier mobilities. nih.govjuniperpublishers.com

Organic Light-Emitting Diodes (OLEDs): By tuning the electronic structure through derivatization, it may be possible to achieve emission in different regions of the visible spectrum. juniperpublishers.comacs.org

Organic Photovoltaics (OPVs): The broad absorption characteristics of highly conjugated systems are desirable for efficient light harvesting in solar cells. nih.govjuniperpublishers.com

Research into the synthesis of these polymers will involve exploring different polymerization techniques, such as chemical oxidative polymerization or transition-metal-catalyzed polycondensation. acs.orgnih.gov Characterization of the resulting polymers will be crucial to establish structure-property relationships and optimize their performance in electronic devices.

Potential ApplicationKey Material PropertyResearch Direction
Organic Field-Effect Transistors (OFETs) High charge carrier mobility, good solid-state packing. nih.govjuniperpublishers.comSynthesis and characterization of regioregular polymers, investigation of thin-film morphology. nih.gov
Organic Light-Emitting Diodes (OLEDs) Tunable emission wavelengths, high photoluminescence quantum yield. juniperpublishers.comacs.orgDerivatization to control the HOMO/LUMO energy levels and emission color.
Organic Photovoltaics (OPVs) Broad absorption spectrum, efficient charge separation and transport. nih.govjuniperpublishers.comDesign of donor-acceptor copolymers incorporating the this compound unit.

Integration into Emerging Technologies

Beyond its potential in established organic electronic applications, this compound and its derivatives could find use in a variety of emerging technologies. The combination of a reactive aldehyde group and a conjugated thiophene system opens up possibilities for the development of novel sensors, smart materials, and bioactive compounds.

One exciting area for future research is the development of chemosensors . The aldehyde group can be used to selectively bind to specific analytes, and this binding event could induce a change in the photophysical properties (e.g., fluorescence or color) of the conjugated system. This would allow for the sensitive and selective detection of various chemical species.

The reactivity of the enyne moiety could also be exploited for applications in materials science , such as the development of self-healing polymers or materials for data storage. The ability of the molecule to undergo polymerization or cross-linking upon external stimuli (e.g., heat or light) could be harnessed to create dynamic and responsive materials.

Finally, the structural motifs present in this compound are found in some biologically active molecules. Thiophene derivatives have been investigated for a wide range of therapeutic applications. nih.govrsc.orgnih.gov Future research could explore the potential biological activity of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.